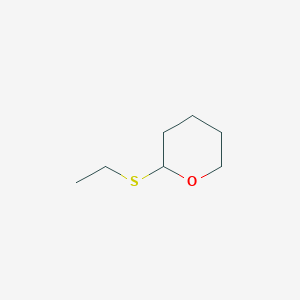

2-Ethylsulfanyloxane

Description

2-Ethylsulfanyloxane (systematic name: 2-ethylsulfanyl-tetrahydropyran) is a sulfur-containing heterocyclic compound characterized by a six-membered oxane (tetrahydropyran) ring substituted with an ethylsulfanyl (-S-C₂H₅) group at the 2-position. While direct toxicological or environmental data for this compound are scarce, its reactivity and hazards can be inferred from structurally similar sulfides and oxanes .

Properties

CAS No. |

16315-51-8 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-ethylsulfanyloxane |

InChI |

InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6-8-7/h7H,2-6H2,1H3 |

InChI Key |

FEXFEHVMYWGPSJ-UHFFFAOYSA-N |

SMILES |

CCSC1CCCCO1 |

Canonical SMILES |

CCSC1CCCCO1 |

Synonyms |

2-(Ethylthio)tetrahydro-2H-pyran |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(Methylsulfanyl)acetate

Structure and Properties :

- Molecular formula : C₅H₁₀O₂S

- Functional groups : Methylsulfanyl (-S-CH₃), ester (-COO-)

- Key differences : Unlike 2-ethylsulfanyloxane, this compound lacks a heterocyclic ring but shares a sulfanyl-alkyl substituent. The ester group enhances polarity, increasing water solubility compared to this compound .

Hazard Profile :

- Limited toxicological data are available, but sulfanyl esters are generally associated with moderate dermal and ocular irritation risks. Precautionary measures (e.g., avoiding inhalation) align with those for this compound .

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

Structure and Properties :

Hazard Profile :

- Classified under GHS/CLP regulations (EC1272/08) with precautionary statements (e.g., P261: avoid inhalation). No definitive health hazards are reported, but incomplete toxicological data warrant caution .

2-Ethylhexanoic Acid

Structure and Properties :

- Molecular formula : C₈H₁₆O₂

- Functional groups : Carboxylic acid (-COOH), branched alkyl chain

- Carboxylic acids typically exhibit higher acidity and environmental persistence compared to sulfanyl derivatives .

Environmental Fate :

- Documented in environmental handbooks (e.g., Verschueren, 2009) for biodegradation pathways, suggesting that this compound may follow similar degradation routes due to its alkyl chain .

Data Table: Key Properties and Hazards

Critical Notes

Data Gaps : Direct studies on this compound are absent; comparisons rely on structural analogs.

Regulatory Status: None of the analogs are strictly regulated, but precautionary guidelines for sulfanyl compounds are advisable .

Research Priorities : Investigations into toxicity, biodegradation, and industrial applications are urgently needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.